molecular formula C14H8N2O10S B12816987 4,4'-Sulfonylbis(2-nitrobenzoic acid) CAS No. 22437-96-3

4,4'-Sulfonylbis(2-nitrobenzoic acid)

Cat. No.: B12816987
CAS No.: 22437-96-3
M. Wt: 396.29 g/mol
InChI Key: OVZZXSOYKIKFFW-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(2-nitrobenzoic acid) is an organic compound with the molecular formula C14H8N2O10S. It is characterized by the presence of two nitrobenzoic acid groups connected by a sulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Sulfonylbis(2-nitrobenzoic acid) can be synthesized through the nitration of benzoic acid derivatives. One common method involves the nitration of 4,4’-sulfonylbisbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

Industrial production of 4,4’-Sulfonylbis(2-nitrobenzoic acid) often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The final product is usually purified through recrystallization or other separation techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2-nitrobenzoic acid) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The sulfonyl group can be oxidized further under specific conditions

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

Scientific Research Applications

4,4’-Sulfonylbis(2-nitrobenzoic acid) is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2-nitrobenzoic acid) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Sulfonylbis(2-nitrobenzoic acid) is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler nitrobenzoic acid derivatives .

Properties

CAS No.

22437-96-3

Molecular Formula

C14H8N2O10S

Molecular Weight

396.29 g/mol

IUPAC Name

4-(4-carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)

InChI Key

OVZZXSOYKIKFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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